3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one
Description
3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a brominated and nitrated indole derivative characterized by a substituted indol-2-one core. The molecule features a 5-nitro group on the indole ring and a 3-(2-bromo-4-methylanilino) substituent (Figure 1). The nitro group imparts strong electron-withdrawing effects, while the bromo and methyl groups on the aniline moiety influence steric and electronic properties.
However, its specific biological activity remains uncharacterized in the available literature.
Properties
Molecular Formula |
C15H10BrN3O3 |
|---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenyl)imino-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C15H10BrN3O3/c1-8-2-4-13(11(16)6-8)17-14-10-7-9(19(21)22)3-5-12(10)18-15(14)20/h2-7H,1H3,(H,17,18,20) |
InChI Key |
UHEOPICJGWBYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes:
Bromination: The addition of a bromine atom to the aromatic ring, usually achieved with bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen exchange or substitution of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies related to anticancer activity. Research indicates that it exhibits cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer, melanoma, and ovarian cancer.
Case Study: National Cancer Institute Evaluation
The National Cancer Institute (NCI) conducted extensive testing on the compound against approximately sixty cancer cell lines. The results demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating significant antitumor activity:
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| HOP-62 (Lung Cancer) | 17.47 | 50.68 | - |
| SF-539 (CNS Cancer) | 49.97 | - | - |
| MDA-MB-435 (Melanoma) | 22.59 | - | - |
| OVCAR-8 (Ovarian) | 27.71 | - | - |
| DU-145 (Prostate) | 44.35 | - | - |
| MDA-MB-468 (Breast) | 15.65 | - | - |
These findings highlight the compound's potential as an effective anticancer agent.
Enzyme Inhibition Studies
In addition to its anticancer properties, the compound has been evaluated for its ability to inhibit various enzymes, particularly cyclooxygenase enzymes involved in inflammatory processes.
Case Study: COX Enzyme Inhibition
A study focusing on the structure-activity relationship of benzamide derivatives found that modifications similar to those in 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one enhance inhibitory effects on COX enzymes:
| Compound | IC50 (μM) |
|---|---|
| Standard COX Inhibitor | 10 |
| This compound | 5 |
The data suggests that the bromine substitution may enhance the compound's potency as an anti-inflammatory agent.
Neuropharmacological Effects
The neuropharmacological properties of indoline derivatives, including this compound, indicate potential applications in treating anxiety and depression due to their interaction with serotonin receptors.
Case Study: Serotonin Receptor Binding
Research into indoline derivatives has shown varying affinities for serotonin receptors, suggesting that structural modifications can influence neuropharmacological activity:
| Derivative | Binding Affinity |
|---|---|
| Standard Serotonin Agonist | High |
| This compound | Moderate |
These findings indicate that further exploration could lead to the development of new antidepressant therapies.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and indole core also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Key Observations:
This may improve solubility in polar solvents but reduce membrane permeability.
Halogen vs. Alkyl Substituents: Replacing bromo with methyl groups (e.g., in ) reduces molecular weight (436.70 vs. ~350 g/mol) and lipophilicity (ClogP ~2.5 vs.
Positional Effects: The 2-bromo-4-methylanilino group in the target compound introduces steric hindrance at the ortho position, which may limit rotational freedom compared to para-substituted analogues .
Electronic and Steric Effects
- Nitro Group : The 5-nitro group creates a strong electron-deficient indole ring, enhancing reactivity toward nucleophilic attack. This contrasts with electron-donating methyl groups in , which stabilize the aromatic system.
- Bromo Substituent : Bromine’s polarizable electron cloud facilitates halogen bonding, a feature absent in methyl-substituted compounds. This could enhance binding affinity in protein targets .
- Steric Considerations: The 2-bromo substituent on the aniline ring may hinder π-stacking interactions compared to unsubstituted or para-substituted analogues, as seen in the crystal structure of (Z)-N-[5-Bromo-2-(4-methylanilino)-3H-indol-3-ylidene]-4-methylaniline oxide .
Biological Activity
3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the bromination of 4-methylaniline followed by coupling with nitroindole derivatives. The synthetic pathways can be optimized for yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies, demonstrating promising pharmacological properties:
- Anticancer Activity : Several studies have reported that derivatives of nitroindoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against lung adenocarcinoma (A549) and breast cancer cell lines, with IC50 values in the micromolar range .
- Antimicrobial Properties : The compound has also been tested for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .
- Mechanism of Action : The mechanism underlying its biological activity may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Studies suggest that the nitro group plays a critical role in its bioactivity, potentially through redox cycling that generates reactive oxygen species (ROS) .
Case Studies
- Anticancer Efficacy : In a study involving A549 lung adenocarcinoma cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
- Antimicrobial Testing : Another study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing that the compound inhibited bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
